4-bromo-N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide
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Overview
Description
4-bromo-N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide is a synthetic organic compound that belongs to the class of sulfonylbenzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide typically involves multiple steps, including the formation of the sulfonylbenzamide core and subsequent functionalization. A common synthetic route might include:
Formation of the Sulfonylbenzamide Core: This can be achieved by reacting a suitable benzamide derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Bromination: Introduction of the bromo group can be done using bromine or a brominating agent like N-bromosuccinimide (NBS).
Substitution with 2-Chlorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.
Attachment of the Piperidinyl Group: The final step could involve the reaction of the intermediate with 4-methylpiperidine under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the piperidinyl group.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of strong bases or acids, depending on the type of substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
4-bromo-N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide could have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a potential therapeutic agent, particularly in the context of diseases where modulation of specific biological targets is beneficial.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, sulfonylbenzamides can act by inhibiting enzymes or receptors, thereby modulating specific signaling pathways. The molecular targets might include proteins involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)benzamide: Lacks the sulfonyl group.
4-bromo-N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzoate: Contains a benzoate ester instead of the benzamide.
Uniqueness
The presence of the sulfonyl group in 4-bromo-N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide might confer unique properties, such as increased polarity or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
4-bromo-N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O3S/c1-13-8-10-23(11-9-13)27(25,26)18-12-14(6-7-15(18)20)19(24)22-17-5-3-2-4-16(17)21/h2-7,12-13H,8-11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXMIRJEBPBICY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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